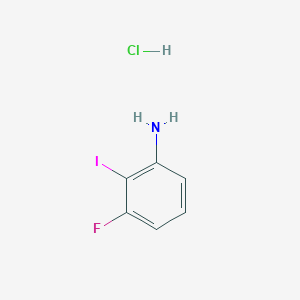

3-Fluoro-2-iodoaniline hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related fluorine-substituted anilines typically involves halogenation, nitration, reduction, and palladium-catalyzed coupling reactions. For instance, fluorine-substituted polyanilines can be synthesized from corresponding aniline monomers using oxidizing agents in acidic medium, demonstrating the versatility of halogenated anilines in chemical synthesis (Cihaner & Önal, 2001; Konno et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds can significantly influence their chemical behavior and interaction with biological systems. For instance, the introduction of fluorine atoms into molecules like prolines can alter their conformation and how they are recognized by biological systems, as seen in the synthesis and analysis of 3-fluoro-4-hydroxyprolines (Testa et al., 2018).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, including palladium-catalyzed annulations and chemical oxidative polymerizations, to yield complex structures with potential applications in materials science and drug discovery (Konno et al., 2004; Waware et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of fluorine-substituted anilines can be significantly different from their non-fluorinated counterparts. The introduction of fluorine atoms tends to improve the solubility and thermal stability of these compounds, making them more suitable for various applications (Waware et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-fluoro-2-iodoaniline hydrochloride, such as reactivity and potential for further functionalization, are influenced by the presence of fluorine and iodine atoms. These atoms can affect the electron density and polarity of the molecule, thereby influencing its reactions with other chemical species and its role as an intermediate in the synthesis of more complex molecules (Kwon et al., 1997).

Scientific Research Applications

Optical Applications and Therapeutic Potential : Compounds like 3-chloro-4-fluoro aniline and 2-iodo aniline have shown potential in optical limiting applications and as anti-inflammation and anti-cancer therapeutic agents. This is due to their nonlinear optical properties and potential therapeutic activities against target proteins (George et al., 2021).

HIV Treatment : A robust synthetic approach for preparing key intermediates, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, used in the preparation of HIV NNRTI candidates, has been developed. This presents advantages over existing methodologies (Mayes et al., 2010).

Regioselective Synthesis in Organic Chemistry : A new method for the regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives using palladium-catalyzed annulation with 2-iodoanilines has been introduced. This approach is significant for organic synthesis (Konno et al., 2004).

Toxicology Studies : Research indicates that 3,5-dihaloanilines, a group to which 3-Fluoro-2-iodoaniline hydrochloride can be related, are more potent nephrotoxicants in vitro than 4-haloaniline isomers. Bromo and iodo substitutions enhance the nephrotoxic potential of aniline (Hong et al., 2000).

Radiopaque Compounds and Anesthetic Effects : Fluoro-iodo radiopaque compounds exhibit anesthetic, hypnotic, and analgesic effects. However, high concentrations may irritate the gastric and intestinal tract (Mittelstaedt & Jenkins, 1950).

Synthesis of Fluorinated and Chlorinated Compounds : The synthesis of 2-fluoro- and 2-chloromalonic esters using hypervalent iodine-mediated direct fluorination and chlorination has been achieved, showing high yields. This is relevant for the preparation of various organic compounds (Kitamura et al., 2015).

Safety and Hazards

The safety information for 3-Fluoro-2-iodoaniline hydrochloride indicates that it is associated with several hazards . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name |

3-fluoro-2-iodoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLBFLFGNKLHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodoaniline hydrochloride | |

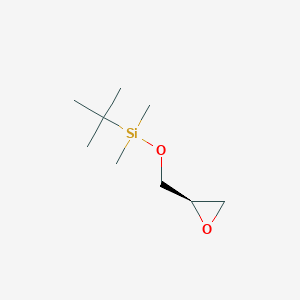

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)

![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)